(5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid
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Overview
Description
(5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid is a stable isomer of 15 (S)-HETE, a major metabolite of arachidonic acid from the 15-lipoxygenase pathway . This compound is known for its role in various biological processes, including inflammation and vascular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid typically involves the use of specific reagents and catalysts to achieve the desired configuration and functional groups. One common method involves the use of lipoxygenase enzymes to catalyze the oxygenation of arachidonic acid, followed by specific chemical modifications to introduce the hydroxyl and alkyne groups .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, utilizing genetically engineered microorganisms to produce the desired enzyme, which then catalyzes the formation of the compound from arachidonic acid. This method is advantageous due to its specificity and efficiency in producing high yields of the compound .
Chemical Reactions Analysis
Types of Reactions
(5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides (e.g., NaBr) in the presence of a base.
Major Products
The major products formed from these reactions include ketones, alkenes, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and cardiovascular conditions.
Industry: Utilized in the development of pharmaceuticals and as a biochemical tool in various assays
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific molecular targets, such as peroxisome proliferator-activated receptors (PPARs). It modulates the activity of these receptors, influencing gene expression and cellular responses. The pathways involved include the regulation of inflammatory mediators and lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
15 (S)-Hydroxy-(5Z,8Z,11Z,13E,17Z)-eicosapentaenoic acid: Another metabolite of arachidonic acid with similar biological activities.
(5Z,8Z,11Z,14R,15R)-14,15-dihydroxyicosatrienoic acid: Shares structural similarities but differs in the presence of additional hydroxyl groups.
Uniqueness
(5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid is unique due to its specific configuration and functional groups, which confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
CAS No. |
339534-01-9 |
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Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 |
InChI |
InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h8-11,19,21H,2-7,12-13,15-16,18H2,1H3,(H,22,23)/b10-8-,11-9-/t19-/m1/s1 |
InChI Key |
FXVHFLDCTFMIGD-DPTNXLIISA-N |
SMILES |
CCCCC[C@@H](O)C#C/C=CCCCC/C=CCCCC(O)=O |
Synonyms |
HETE Analog 1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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